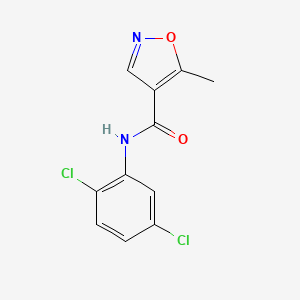

N-(2,5-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

N-(2,5-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic heterocyclic compound featuring an oxazole core substituted with a methyl group at position 5 and a carboxamide-linked 2,5-dichlorophenyl group. This article compares these analogs to infer structure-activity relationships (SARs) and functional differences.

Properties

CAS No. |

61669-25-8 |

|---|---|

Molecular Formula |

C11H8Cl2N2O2 |

Molecular Weight |

271.10 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-6-8(5-14-17-6)11(16)15-10-4-7(12)2-3-9(10)13/h2-5H,1H3,(H,15,16) |

InChI Key |

RUDZAYYFCFCVAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,5-dichloroaniline with 5-methyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,5-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-(2,5-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Molecular Geometry

Key Compounds:

N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate Substituents: 2,6-dichlorophenyl group (vs. 2,5-dichloro in the target compound). Molecular Geometry: The benzene and oxazole rings form a dihedral angle of 59.10(7)°, introducing steric hindrance and non-planarity . Stabilization: Crystal packing is reinforced by N–H⋯O and O–H⋯O hydrogen bonds, with π-π interactions between aromatic systems .

3-(2,6-Dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

- Substituents : Hydroxyalkyl group on the carboxamide nitrogen.

- Molecular Weight : 343.2 g/mol.

- Implications : The polar hydroxy group may enhance solubility or alter hydrogen-bonding capacity compared to aryl-substituted analogs .

Structural Impact of 2,5- vs. 2,6-Dichloro Substitution:

- Steric Effects : The 2,6-dichloro analog’s dihedral angle (59.10°) suggests conformational rigidity, which could influence bioavailability or receptor interactions.

Carboxamide Substituent Variations

Key Compounds:

3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide Substituents: Trifluoromethylsulfanyl (SCF₃) group on the phenyl ring. Molecular Formula: C₁₈H₁₁Cl₂F₃N₂O₂S.

Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) Relevance: A clinically approved immunomodulator for rheumatoid arthritis. Comparison: Replacing the trifluoromethyl group with dichlorophenyl may alter immunomodulatory efficacy or toxicity profiles .

Data Table: Comparative Analysis of Analogs

Biological Activity

N-(2,5-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities, particularly as an anticonvulsant. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a dichlorophenyl group and a 1,2-oxazole ring. Its molecular formula is with a molecular weight of approximately 299.13 g/mol. The compound's structural characteristics suggest potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉Cl₂N₂O₂ |

| Molecular Weight | 299.13 g/mol |

| IUPAC Name | This compound |

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems in the brain, modulating excitatory and inhibitory signals. This interaction could be crucial in its potential anticonvulsant properties.

- Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in neurotransmission or metabolic pathways related to seizure activity.

- Signal Transduction Pathways : The compound may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.

Anticonvulsant Properties

Research has identified this compound as a promising candidate for anticonvulsant drug development. In vitro studies have demonstrated its effectiveness in reducing seizure activity in animal models. For example, it has been shown to decrease the frequency and intensity of seizures induced by chemical agents in rodent models.

Comparative Studies

To understand the biological activity further, comparative studies with structurally similar compounds have been conducted:

| Compound Name | Biological Activity |

|---|---|

| 2-(2,6-Dichlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | Moderate anticonvulsant activity |

| 3-(2,6-Dichlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | Enhanced neuroprotective effects |

| N-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | Baseline for anticonvulsant comparison |

These comparisons highlight the unique biological activity attributed to the dichlorophenyl substitution pattern in this compound.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Anticonvulsant Efficacy : A study reported that administration of this compound resulted in a significant reduction in seizure duration compared to control groups.

- Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that this compound has a high binding affinity for specific neurotransmitter receptors involved in seizure modulation.

- In Vitro Assays : In vitro assays have demonstrated that this compound inhibits certain enzymes linked to neurotransmitter degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.